2-{4-[(2-Amino-4-hydroxy-pyrido[3,2-d]pyrimidin-6-ylmethyl)-amino]-benzoylamino}-pentanedioic acid
描述
Structure
3D Structure
属性
CAS 编号 |
51989-25-4 |
|---|---|
分子式 |
C20H20N6O6 |
分子量 |
440.4 g/mol |
IUPAC 名称 |
2-[[4-[(2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-6,14,22H,7-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30) |
InChI 键 |
PEIIBFVUZRSFNO-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)NC(=NC3=O)N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)N=C(NC3=O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
8-Deazafolic acid; NSC 173522; NSC-173522; NSC173522; |
产品来源 |
United States |
Synthetic Methodologies of 8 Deazafolic Acid and Its Derivatives
Classical and Non-Classical Synthesis Approaches for 8-Deazafolic Acid Scaffolds
The construction of the 8-deazafolic acid scaffold, characterized by the pyrido[2,3-d]pyrimidine (B1209978) nucleus, has been achieved through several strategic approaches. These methods often involve either the annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) or vice versa.
Wittig Condensation Pathways
The Wittig reaction, a powerful tool for alkene synthesis, has been effectively utilized in the construction of 8-deazafolic acid analogues. This approach typically involves the condensation of a phosphorus ylide with an appropriate aldehyde or ketone to form the crucial carbon-carbon bond that links the pyrimidine and the side-chain precursor.
A notable example is the synthesis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), a close analogue of 8-deazafolic acid. The synthesis of DDATHF has been achieved via a sodium hydride-promoted Wittig condensation between 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone and [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)]phenylmethyl]-triphenylphosphonium bromide in 1-methyl-2-pyrrolidone. This is followed by catalytic reduction, mild base hydrolysis, and acid precipitation to yield the final product. nih.gov
Similarly, the synthesis of 8-deazahomofolic acid employs a Wittig condensation of 2-acetamido-6-formyl-4-pyrimidinol with a triphenylphosphine (B44618) ylide derived from N-acetyl-4-(p-carbethoxyanilino)-1-chloro-2-butanone. nih.gov This key step establishes the carbon framework necessary for subsequent cyclization and elaboration into the final molecule.
Reductive Cyclization and Diazonium Coupling Strategies
A multi-step strategy involving diazonium coupling and reductive cyclization is a key method for the formation of the pyrido[2,3-d]pyrimidine ring system in 8-deazafolic acid derivatives.
In the synthesis of 8-deazahomofolic acid, after the initial Wittig condensation and hydrogenation of the resulting enone intermediate, a 5-amino group is introduced into the pyrimidine ring. nih.gov This is accomplished through a diazonium coupling reaction. Following the introduction of the amino group, a reductive ring closure is performed to yield the ethyl N11-acetyl-8-deazahomopteroate. nih.gov This sequence of reactions efficiently constructs the bicyclic core of the 8-deazafolic acid analogue.
Pyrido[2,3-d]pyrimidine Ring System Formation
The formation of the pyrido[2,3-d]pyrimidine ring system is the cornerstone of 8-deazafolic acid synthesis. These bicyclic heterocyclic structures are ortho-fused, consisting of a pyridine and a pyrimidine ring. nih.govnih.gov The synthesis of this ring system can be approached in two primary ways: fusion of a pyridine ring onto a pyrimidine ring or fusion of a pyrimidine ring onto a pyridine ring. jocpr.com
One common strategy starts with a substituted pyrimidine. For instance, 6-aminopyrimidines can react with 1,3-dicarbonyl compounds to yield various substituted pyrido[2,3-d]pyrimidines. jocpr.com Another approach involves the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) to furnish 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further functionalized. nih.gov
The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for the synthesis of a wide array of derivatives with potential biological activities, including their role as dihydrofolate reductase (DHFR) inhibitors. nih.govjocpr.com
Synthesis via Aziridine (B145994) Intermediates
An innovative and efficient method for constructing the tetrahydrofolate skeleton, including 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives, involves the use of a novel aziridine intermediate. nih.govmdpi.com This approach circumvents the byproducts often associated with traditional synthetic strategies that rely on carbon-nitrogen bond hydrogenolysis. mdpi.com
The synthesis commences with pterin (B48896) analogues and aromatic amines. A key step is the formation of an aziridine intermediate, which subsequently undergoes ring-opening by an aromatic amine. mdpi.com For instance, the synthesis of 8-deazatetrahydrofolate derivatives can be achieved by the ring-opening of a specific aziridine intermediate with an aromatic amine, a reaction that can be promoted by silica (B1680970) gel. mdpi.com This methodology has been successfully applied to the synthesis of various 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives and their heterocyclic benzoyl isosteres. nih.govmdpi.com
Synthesis of Specific 8-Deazafolic Acid Analogs
The general synthetic strategies are often adapted and modified for the preparation of specific analogues of 8-deazafolic acid with unique structural features.
8-Deazahomofolic Acid and its Tetrahydro Derivatives
The synthesis of 8-deazahomofolic acid and its corresponding tetrahydro derivative has been well-documented. nih.gov The synthetic route commences with a Wittig condensation between 2-acetamido-6-formyl-4-pyrimidinol and a triphenylphosphine ylide. nih.gov The resulting enone intermediate undergoes hydrogenation. nih.gov
A crucial step involves the introduction of a 5-amino group via diazonium coupling, followed by reductive ring closure to form ethyl N11-acetyl-8-deazahomopteroate. nih.gov Alkaline hydrolysis of the ester yields 8-deazahomopteroic acid. This intermediate is then protected as the 11-trifluoroacetyl derivative before being coupled with diethyl L-glutamate. nih.gov Saponification of the blocking groups affords the final product, 8-deazahomofolic acid. nih.gov
The synthesis of the tetrahydro derivative, 5,6,7,8-tetrahydro-8-deazahomofolic acid, is achieved through the hydrogenation of the glutamate (B1630785) diester intermediate, followed by saponification. nih.govmedchemexpress.com
| Starting Material | Key Reactions | Intermediate | Final Product |
| 2-Acetamido-6-formyl-4-pyrimidinol | Wittig Condensation, Hydrogenation | Enone Intermediate | 8-Deazahomofolic acid |
| Enone Intermediate | Diazonium Coupling, Reductive Ring Closure | Ethyl N11-acetyl-8-deazahomopteroate | 8-Deazahomofolic acid |
| 8-Deazahomopteroic acid | Protection, Coupling with Diethyl L-glutamate, Saponification | 11-Trifluoroacetyl derivative | 8-Deazahomofolic acid |
| Glutamate diester intermediate | Hydrogenation, Saponification | - | 5,6,7,8-Tetrahydro-8-deazahomofolic acid |
Thiophene-Derived 8-Deazafolate Analogues
The replacement of the benzoyl ring in 8-deazafolate analogues with a thiophene (B33073) moiety has been explored to enhance biological activity. The synthesis of these analogues often involves the construction of a key intermediate containing the thiophene ring, which is then coupled with the appropriate pteridine (B1203161) or pyrido[2,3-d]pyrimidine precursor.
A general approach involves the synthesis of aminoaroyl glutamates where the aromatic component is a thiophene ring. nih.gov These intermediates are prepared from the corresponding nitro-thienoyl carboxylic acids by condensation with a protected glutamic acid, followed by catalytic reduction of the nitro group to an amine. nih.gov This amino-thienoyl glutamate is then coupled with a suitably functionalized pyrimidinylpropionaldehyde via reductive amination to yield the final thiophene-derived 8-deazafolate analogue. nih.gov
One notable synthesis starts with the preparation of a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives using the Gewald synthesis. nih.gov The structures of these compounds are typically confirmed by FTIR, MS, and 1H-NMR spectroscopy. nih.gov Further modifications can be made to introduce the necessary functionalities for folate-like activity. For instance, the key intermediate 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one can be synthesized, to which various arylthiols can be attached at the 5-position. researchgate.net Coupling of this intermediate with L-glutamic acid diethyl ester and subsequent saponification yields the target thiophene-derived 8-deazafolate. researchgate.net
| Starting Material | Key Intermediate | Final Product Example |
| Nitro-thienoyl carboxylic acid | Amino-thienoyl glutamate | Thiophene analogue of 5-DACTHF |
| Ethyl cyanoacetate, sulfur, cyclohexanone | Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives |
| 2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde | 10-thia-5-deazafolic acid | Thia-5-deazafolic acid derivatives |
N-5-Substituted 4-Amino-N-8,N-10-deazatetrahydrofolate Analogues
The synthesis of N-5-substituted 4-amino-N-8,N-10-deazatetrahydrofolate analogues focuses on introducing various substituents at the N-5 position of the saturated pyrido[3,2-d]pyrimidine (B1256433) ring system. A common synthetic strategy begins with the construction of the core 8-deazaaminopterin structure.
The backbone of these analogues is typically constructed via a Wittig reaction between 2,4-diamino-6-hydroxymethylpyrido[3,2-d]pyrimidine and diethyl-N-[4-(formyl)benzoyl]-L-glutamate. researchgate.net The resulting diethyl 8-deazaaminopterin undergoes catalytic reduction of the pyridine ring to yield the key intermediate, diethyl 8-deaza-5,6,7,8-tetrahydroaminopterin. researchgate.net This intermediate serves as a scaffold for the introduction of various substituents at the N-5 position. researchgate.net For example, seven N(5)-substituted 8,10-dideazatetrahydrofolate analogues and one 8-deazatetrahydrofolate analogue have been designed and synthesized as potential human dihydrofolate reductase (hDHFR) inhibitors. nih.gov
The synthesis and biological evaluation of these compounds have shown that the nature of the N-5 substituent significantly influences their inhibitory activities against human thymidylate synthetase. researchgate.net
| Starting Material | Key Intermediate | Final Product Example |
| 2,4-diamino-6-hydroxymethylpyrido[3,2-d]pyrimidine, Diethyl-N-[4-(formyl)benzoyl]-L-glutamate | Diethyl 8-deaza-5,6,7,8-tetrahydroaminopterin | N-5-formyl-8,10-dideazatetrahydrofolate |
5,8-Dideazafolate and Its Isomers (e.g., IAHQ, H-338)
The synthesis of 5,8-dideazafolate and its isomers, such as 5,8-dideazaisofolic acid (IAHQ), has been a subject of interest due to their potential as antitumor agents. An improved synthetic route to IAHQ has been developed to avoid contamination with its 4-amino counterpart, 5,8-dideazaisoaminopterin. nih.gov This route also allows for the preparation of various modifications, including the 9-formyl, 9-methyl, 5-methyl, and 5,9-dimethyl derivatives of IAHQ. nih.gov The synthesis of the D-glutamic acid analogue (D-IAHQ) has also been accomplished using this methodology. nih.gov
The synthesis of 10-acetyl-5,8-dideazafolic acid has been achieved in good yield from the parent compound, 5,8-dideazafolic acid. nih.gov Furthermore, a series of dideaza analogues of methotrexate (B535133) have been synthesized, with 5,8-dideazamethotrexate being obtained efficiently in five steps through a new synthetic route. mdpi.com This pathway also facilitated the preparation of oxygenated and thiolated analogues. mdpi.com The common intermediate for these syntheses is 5-(bromomethyl)-2-fluorobenzonitrile, which is prepared from 2-fluoro-5-methylbenzonitrile (B33194) via a Wohl-Ziegler reaction. mdpi.com
| Starting Material | Key Intermediate | Final Product Example |
| 2-Fluoro-5-methylbenzonitrile | 5-(Bromomethyl)-2-fluorobenzonitrile | 5,8-Dideazamethotrexate |
| 5,8-Dideazafolic acid | - | 10-Acetyl-5,8-dideazafolic acid |
5,10-Dideazafolic Acid (DDATHF) and 5,10-Dideazaaminopterin (B1664630) Analogues
The synthesis of 5,10-dideazafolic acid (DDATHF) and its aminopterin (B17811) analogues has been extensively studied. A general approach for preparing 5-alkyl-5-deaza analogues involves a Wittig condensation of 2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde with [4-(methoxycarbonyl)benzylidene]triphenylphosphorane. nih.gov Hydrogenation of the resulting ethenyl precursor, followed by ester hydrolysis, leads to the corresponding 5-methyl-5,10-dideazaaminopterin, which can be converted to 5-methyl-5,10-dideazafolic acid by hydrolytic deamination. nih.gov
An alternative synthesis of 5,10-dideazatetrahydrofolic acid has also been reported. nih.govsci-hub.red This involves the peptide coupling of the appropriate dideaza intermediate with diesters of L-glutamic acid, followed by hydrogenation of both the double bond and the pyrido ring, and subsequent ester hydrolysis. nih.gov Total syntheses of 5,10-dideazaaminopterin and 5,10-dideaza-5,6,7,8-tetrahydroaminopterin from pyridine precursors have also been described. nih.gov
| Starting Material | Key Intermediate | Final Product Example |
| 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde | [4-(Methoxycarbonyl)benzylidene]triphenylphosphorane | 5-Methyl-5,10-dideazaaminopterin |
| Pyridine precursors | - | 5,10-Dideazaaminopterin |
2,4-Diamino-8-deazafolate Analogues
The synthesis of 2,4-diamino-8-deazafolate analogues, specifically 6-substituted-2,4-diaminopyrido[3,2-d]pyrimidines, has been accomplished with improved yields compared to earlier methods. acs.org The synthetic approach is a modification of a previously reported methodology. acs.org A key starting material is 2,4-dioxo-6-methylpyrido[3,2-d]pyrimidine, which is obtained from the condensation of 5-aminouracil (B160950) and crotonaldehyde. acs.org This starting material is then converted to the crucial 2,4-diamino-6-hydroxymethyl derivative through a series of reactions including N-oxidation, Polonovski rearrangement, chlorination, and amination. acs.org
This hydroxymethyl intermediate serves as a versatile precursor for the synthesis of a wide range of analogues, including S-phenyl, mono-, di-, and trimethoxyphenyl, and mono-, di-, and trichlorophenyl substituted derivatives. acs.orgnih.gov N10-methylation has been shown to increase the potency of these compounds. nih.gov
| Starting Material | Key Intermediate | Final Product Example |
| 5-Aminouracil, Crotonaldehyde | 2,4-Diamino-6-hydroxymethylpyrido[3,2-d]pyrimidine | 2,4-Diamino-6-[(2'-chloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine |
N10-Deazapteroic Acid and N10-Deazafolic Acid Derivatives
The synthesis of N10-deazapteroic acid and N10-deazafolic acid, along with their 9,10-dehydro derivatives, has been reported as potential folic acid antagonists. acs.orgnih.gov These compounds are of interest for their biological activities. acs.orgnih.gov Additionally, the synthesis of 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues (10-formyl, 10-acetyl, and 10-methyl derivatives) has been described. nih.gov These compounds were prepared as analogues of the potent antifolate DDATHF. nih.gov
The synthesis of 10-propargyl derivatives of 5-deazafolic acid, 5-deazaaminopterin, and 5-methyl-5-deazaaminopterin has also been achieved. nih.gov The key step in this synthesis is the alkylation of diethyl N-[4-(propargylamino)benzoyl]-L-glutamate with a 6-bromomethyl derivative of the appropriate pyrido[2,3-d]pyrimidine. nih.gov The bromomethyl intermediates are prepared from their corresponding hydroxymethyl precursors. nih.gov 10-Propargyl-4-deoxy-4-amino-10-deazapteroic acid is a synthetic compound that acts as a prodrug for Pralatrexate. biosynth.comveeprho.com
| Starting Material | Key Intermediate | Final Product Example |
| Diethyl N-[4-(propargylamino)benzoyl]-L-glutamate | 2-Amino-6-(bromomethyl)-4(3H)-pyrido[2,3-d]pyrimidinone | 5-Deaza-10-propargylfolic acid |
| - | - | N10-deazapteroic acid |
Heterocyclic Benzoyl and Fused-Ring Analogs of 8-Deazafolic Acid
The synthesis of 8-deazafolic acid analogues where the benzoyl ring is replaced by various heterocyclic systems or is part of a fused-ring structure has been an active area of research. These modifications aim to explore new binding interactions with target enzymes.
The synthesis of quinazoline-based antifolates with heterocyclic benzoyl ring replacements, such as thiophene, thiazole, thiadiazole, pyridine, and pyrimidine, has been described. researchgate.net The synthetic approach for each heterocyclic system is often unique, but a common method involves the reaction of a (bromomethyl)quinazoline with a suitable heterocyclic amine. researchgate.net
Fused-ring benzimidazoles, including alicyclic and heterocyclic ring-fused systems, have also been synthesized due to their diverse biological activities. mdpi.comresearchgate.net Synthetic methods include nitrobenzene (B124822) reduction, cyclization of aryl amidines, and condensation reactions. mdpi.comresearchgate.net Furthermore, heteroelement analogues of benzoxaborole and related ring-expanded systems have been synthesized, where a carbon atom in the fused ring is replaced by a heteroatom like boron, silicon, or tin. nih.gov
| Starting Material | Key Intermediate | Final Product Example |
| (Bromomethyl)quinazoline | Heterocyclic amine | Thiophene analogue of quinazoline-based antifolate |
| 5-Nitro-2-(piperidin-1-yl)aniline | - | 7-Nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
| 1,8-Bis(trimethylstannyl)naphthalene | 1-(Chlorodimethylstannyl)-8-(dichloroboryl)naphthalene | 1-(Dichloromethylstannyl)-8-(hydroxymethylboryl)naphthalene |
Mechanism of Action and Biochemical Interactions of 8 Deazafolic Acid and Its Analogs
Enzyme Inhibition Profiles of 8-Deazafolic Acid Compounds
8-Deazafolate analogs have been extensively studied as inhibitors of several crucial enzymes in the folate pathway. Their efficacy and selectivity are determined by their structural similarity to the natural substrates and their specific interactions within the enzyme's active site.
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov The inhibition of TS by folate analogs is a well-established anticancer strategy. Deazafolate analogs, particularly those with modifications at the N10 position, have demonstrated potent inhibition of TS.
Research has shown a significant dependency of TS inhibitory potency on the number of nitrogen atoms in the pyrazine (B50134) ring of the folate molecule. nih.gov The substitution of nitrogen for carbon at position 8 leads to compounds with altered electronic and conformational properties that can enhance binding to TS. For instance, N10-propargyl derivatives of 8-deazafolate have been synthesized and evaluated for their inhibitory activity against TS from human leukemia (K562) cells. nih.gov
The inhibition data for some 8-deazafolate analogs against human TS are presented below:
| Compound | Enzyme Source | IC50 (µM) |
| 8-Deaza-10-propargylfolate | Human Leukemia (K562) | 2.25 nih.gov |
| 8-Deaza-10-propargylaminopterin | Human Leukemia (K562) | 1.26 nih.gov |
Further studies on human thymidylate synthase, a dimeric protein with two identical subunits, have revealed that folate analogs can bind asymmetrically to the two active sites. nih.gov The binding affinities (Kd) of several deazafolate analogs to the individual subunits (Site A and Site B) in a ternary complex with deoxyuridylate have been determined.
| Inhibitor | Binding Site | Kd (nM) |
| Formyl-5,8-dideazafolate | Site A & Site B | Similar Kd values nih.gov |
| 10-Propargyl-5,8-dideazafolate (tetraglutamylated) | Site A & Site B | Similar Kd values nih.gov |
| 1843U89 (diglutamylated) | Site A | ~400 nih.gov |
| Site B | ~0.1 nih.gov |
The kinetic analysis of these interactions showed that while most folate analogs act as mixed inhibitors, some, like 1843U89, exhibit noncompetitive inhibition with very low Ki values in the nanomolar range. nih.gov
Dihydrofolate reductase (DHFR) is another key enzyme in folate metabolism, responsible for regenerating tetrahydrofolate from dihydrofolate. nih.govnih.gov Inhibition of DHFR leads to a depletion of the cellular pool of tetrahydrofolate cofactors, thereby shutting down the synthesis of thymidylate and purines. nih.gov
Folate analogs, including deazafolates, typically act as competitive inhibitors of DHFR, binding to the same active site as the natural substrate, dihydrofolate. nih.govnih.gov The replacement of nitrogen with carbon at the 5- and/or 8-positions of the pteridine (B1203161) ring can significantly alter the binding affinity and the mechanism of inhibition.
For example, 5-deazafolate (B15374431) demonstrates a strong interaction with human DHFR, which is enhanced in the presence of the cofactor NADPH. patsnap.comnih.gov This interaction involves the protonation of the bound 5-deazafolate, leading to a significant increase in its pKa at the N-8 position upon binding to the enzyme-NADPH complex. patsnap.comnih.gov While many folate analogs are straightforward competitive inhibitors, some deaza-derivatives, such as 5-deazamethotrexate, exhibit a slow-binding inhibition mechanism. This involves an initial rapid formation of an enzyme-inhibitor complex, followed by a slow conformational change to a tighter-binding complex. nih.gov
The structural differences in DHFR enzymes across various species provide an opportunity for the development of species-specific inhibitors. This is particularly relevant for developing antimicrobial and antiparasitic agents with minimal toxicity to the host.
Studies comparing the inhibitory effects of 5-deaza analogs on DHFR from different sources have revealed significant selectivity. For instance, 5-deazafolate was found to be approximately 4000 times more potent as an inhibitor of Escherichia coli DHFR than folate, whereas it was only about 30 times more potent against chicken liver DHFR. nih.gov This highlights the potential for designing deazafolates with enhanced selectivity for microbial enzymes over vertebrate enzymes.
The development of antifolates against opportunistic pathogens like Pneumocystis carinii (now known as Pneumocystis jirovecii) and Toxoplasma gondii is an active area of research. While specific data on 8-deazafolic acid against these parasitic enzymes is limited in the provided results, the general principle of exploiting species-specific differences in DHFR is well-established for other folate analogs like pyrimethamine (B1678524) and trimethoprim. nih.gov The design of novel deazafolates continues to be a strategy for achieving improved potency and selectivity against these pathogenic organisms.
| Compound | Enzyme Source | Relative Potency/Binding |
| 5-Deazafolate | E. coli DHFR | ~4000x tighter binding than folate nih.gov |
| 5-Deazafolate | Chicken Liver DHFR | ~30x tighter binding than folate nih.gov |
Glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) catalyzes the first of two folate-dependent steps in the de novo purine (B94841) biosynthesis pathway. Inhibition of this enzyme offers an alternative mechanism for disrupting cellular proliferation compared to targeting thymidylate or dihydrofolate synthesis.
The dideaza analog, 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), also known as lometrexol (B1675047), was specifically designed as a potent inhibitor of GARFT. Studies have shown that the isosteric replacement of nitrogen by carbon at the 5-position of tetrahydrofolate is a key feature for GARFT inhibition. Further investigations into related structures have provided insights into the structure-activity relationships. For example, a 5,10-dideaza-acyclic-tetrahydrofolic acid derivative, 10-(2-benzoxazolcarbonyl)-DDACTHF, was found to be a potent inhibitor of recombinant human GARFT. nih.gov
| Compound | Enzyme Source | Ki (nM) |
| 10-(2-Benzoxazolcarbonyl)-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid | Recombinant Human GARFT | 600 nih.gov |
Aminoimidazolecarboxamide ribonucleotide transformylase (AICARFT) is the second folate-dependent enzyme in the de novo purine biosynthesis pathway. Some antifolates that inhibit GARFT also show activity against AICARFT.
The evaluation of deazafolate analogs for AICARFT inhibition has been a part of the broader effort to develop potent antipurine agents. For example, 10-(2-benzoxazolcarbonyl)-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid was assessed for its ability to inhibit AICARFT, although it was found to be a more effective inhibitor of GARFT. nih.gov Research has also shown that polyglutamated forms of methotrexate (B535133) and oxidized folates can act as competitive inhibitors of AICARFT. For instance, the pentaglutamate of folic acid was found to be a potent competitive inhibitor of the enzyme. patsnap.com While direct and potent inhibition of AICARFT by simple 8-deazafolic acid derivatives is not as well-documented as for other folate enzymes, compounds like lometrexol are recognized as inhibitors of this enzyme.
| Compound | Enzyme | Ki (µM) | Inhibition Type |
| Folic acid pentaglutamate | AICARFT | 0.088 patsnap.com | Competitive |
| 10-Formylfolic acid pentaglutamate | AICARFT | 1.37 patsnap.com | Competitive |
| Methotrexate triglutamate | AICARFT | 3.15 patsnap.com | Competitive |
Methionine Synthase Inhibition by 8-Deazafolate Analogues
Methionine synthase (MTR) is a crucial enzyme in folate metabolism, responsible for catalyzing the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, which produces methionine and tetrahydrofolate (THF). nih.gov This reaction is vital for regenerating the THF pool necessary for nucleotide synthesis and for maintaining methionine levels for protein synthesis and methylation reactions. nih.gov While much of the research on deazafolate analogues has centered on their inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), their potential to inhibit methionine synthase has also been explored as a therapeutic strategy.
The inhibition of MTR by folate analogues can lead to a "folate trapping" scenario, where folates are trapped in the form of 5-methyl-THF, depleting the pools of other THF cofactors required for purine and thymidylate synthesis. nih.gov Research has shown that certain 5-methyltetrahydrofolate-like compounds can inhibit MTR activity, leading to cell cycle arrest and apoptosis in cancer cells. Based on the action mechanism of methionine synthase, thiophene (B33073) derivatives of 8-deazafolic acid have been synthesized and investigated as potential inhibitors. researchgate.net These analogues are designed to mimic the substrate and interact with the enzyme's active site, thereby blocking its catalytic function and disrupting essential metabolic pathways. nih.govresearchgate.net
Metabolic Conversion and Activation of 8-Deazafolic Acid Compounds
The therapeutic efficacy of many folate analogues, including deazafolates, is highly dependent on their metabolic conversion and activation within the cell. A key process in this activation is polyglutamylation, which significantly alters the biochemical properties of the compounds.
Folylpoly-gamma-glutamate synthetase (FPGS) is a vital enzyme that catalyzes the sequential addition of glutamate (B1630785) residues to folates and their analogues. nih.govresearchgate.net This process, known as polyglutamylation, attaches a chain of glutamate molecules to the γ-carboxyl group of the folate compound. nih.gov The resulting polyglutamated forms are polyanionic, which serves two primary functions: it traps the compounds within the cell by preventing their efflux, and it significantly increases their affinity for various folate-dependent enzymes. researchgate.netproteopedia.org
FPGS is considered a key determinant of the therapeutic effectiveness of classical antifolates. nih.gov Deazafolate analogues are recognized as substrates by FPGS. For instance, rotationally restricted analogues of 5-deazapteroyl-L-glutamate and its tetrahydro derivative have been shown to be exceptionally efficient substrates for human FPGS. nih.gov The reduced analogue, (6R,6S)-5-deazatetrahydrofolate, is rapidly converted into long-chain polyglutamates. nih.gov The ability of a deazafolate analogue to be polyglutamylated is a critical factor in its biological activity, and resistance to these drugs can arise from decreased FPGS activity. nih.gov
Polyglutamylation is a crucial activation step that substantially enhances the inhibitory potency of deazafolate analogues. nih.govresearchgate.net The addition of the polyglutamate tail increases the inhibitor's binding affinity to its target enzymes. researchgate.net This enhanced binding is a result of additional interactions between the glutamate chain and the enzyme, leading to a more stable inhibitor-enzyme complex and, consequently, more potent and sustained inhibition.
The cytotoxicity of many folate antimetabolites relies on this increased inhibitory power. nih.gov Cells that lack or have defective FPGS often exhibit significant resistance to polyglutamylation-dependent antifolates, highlighting the importance of this metabolic step. nih.gov For example, the binding of folate inhibitors to thymidylate synthase and glycinamide ribonucleotide formyltransferase is substantially increased by polyglutamylation. nih.gov This principle extends to deazafolate analogues, where their polyglutamated forms become much more powerful inhibitors of their target enzymes compared to their monoglutamated parent compounds.
Molecular Basis of 8-Deazafolate Enzyme Binding
The inhibitory action of 8-deazafolate analogues is rooted in their specific molecular interactions with the active sites of their target enzymes. Understanding these interactions at a structural level is key to rational drug design and for explaining their potency and selectivity.
Structural Aspects of 8-Deazafolate Inhibitor-Enzyme Interactions
The binding of deazafolate analogues has been extensively studied, particularly with the enzyme dihydrofolate reductase (DHFR). nih.govwikipedia.org DHFR's active site is a cleft with a predominantly hydrophobic character, which accommodates the binding of the pteridine ring of folate-like molecules. nih.govresearchgate.net
Crystal structures of DHFR in complex with deazafolate analogues reveal the precise nature of their binding. For instance, the binding of 5-deazafolate to human DHFR is significantly enhanced by the presence of the cofactor NADPH. nih.gov Structural studies show that upon binding to the enzyme-NADPH complex, the pKa of the N-8 atom of 5-deazafolate is markedly increased, indicating a strong interaction and protonation of the bound ligand. nih.gov This is distinct from the protonation event required for catalysis at the enzyme's active site. nih.gov
Data Tables
Table 1: Inhibition Data for Selected Deazafolate Analogues
| Compound | Target Enzyme | Organism/Cell Line | Inhibition Metric (IC50 / Ki) | Reference |
| 8-Deaza-10-propargylfolate | Thymidylate Synthase | Human Leukemia (K562) | IC50: 2.25 µM | nih.gov |
| 8-Deaza-10-propargylaminopterin | Thymidylate Synthase | Human Leukemia (K562) | IC50: 1.26 µM | nih.gov |
| (6R,6S)-5-Deazatetrahydrofolate analogue (bridged) | Folylpolyglutamate Synthetase (FPGS) | Human (recombinant) | Km: 0.018 µM | nih.gov |
| 5-Deazapteroyl-L-ornithine analogue (bridged) | Folylpolyglutamate Synthetase (FPGS) | Human (recombinant) | Powerful Inhibitor | nih.gov |
| (6R,6S)-Tetrahydro derivative of ornithine analogue | Folylpolyglutamate Synthetase (FPGS) | Human (recombinant) | Powerful Inhibitor | nih.gov |
Cellular Uptake and Transport Dynamics of 8 Deazafolic Acid
Carrier-Mediated Transport Systems for 8-Deazafolic Acid Analogs
The entry of 8-deazafolic acid and its related compounds into the cell is not a passive process but is facilitated by specialized carrier proteins. The two principal systems involved are the Reduced Folate Carrier and the membrane-associated Folate Binding Protein, each with unique mechanisms and substrate specificities.
Reduced Folate Carrier (RFC) Affinity and Specificity for 8-Deazafolates
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is the primary route for the cellular uptake of reduced folates and a wide array of antifolate drugs. nih.gov Operating optimally at a physiological pH of 7.4, the RFC functions as a bidirectional anion exchanger. nih.gov
Comprehensive studies on a variety of antifolate compounds have shed light on the affinity of the RFC for deaza-analogs. In a broad analysis of 37 different antifolates, it was demonstrated that the RFC generally exhibits efficient substrate affinity for most of these compounds. nih.gov However, certain structural modifications can significantly impact this affinity. For instance, N10-propargyl-5,8-dideazafolic acid (CB3717) was found to be a poor substrate for RFC. nih.gov
Research on closely related analogs provides insight into the transport of 8-deazafolates. For example, 5,10-dideazatetrahydrofolic acid has been shown to enter cells, at least in part, via the RFC system. nih.gov The affinity of various antifolates for the RFC can be quantified by their inhibition constant (Kᵢ) for the transport of radiolabeled methotrexate (B535133) ([³H]MTX). A lower Kᵢ value indicates a higher affinity for the carrier.
Table 1: Affinity of Selected Folate Analogs for the Reduced Folate Carrier (RFC)
| Compound | Inhibition Constant (Kᵢ) for [³H]MTX Transport (µM) |
|---|---|
| Methotrexate | 2.5 |
| 5-Deazafolic acid | > 100 |
| 10-Ethyl-10-deazaaminopterin | 0.8 |
| N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) | 120 |
| 5,10-Dideazatetrahydrofolic acid (DDATHF) | 1.8 |
Data sourced from a comprehensive study on antifolate transport. nih.gov
Membrane-Associated Folate Binding Protein (mFBP) Interactions with 8-Deazafolic Acid Compounds
The membrane-associated Folate Binding Protein (mFBP), also known as the folate receptor, represents a high-affinity alternative for folate uptake. capes.gov.br Unlike the RFC, which is a carrier protein, the mFBP internalizes its ligand through receptor-mediated endocytosis. shs-conferences.org This system is often overexpressed in various cancer cells, making it a target for drug delivery. shs-conferences.org
The binding affinity of folate analogs to mFBP is highly dependent on their molecular structure. Modifications to the pteridine (B1203161) or quinazoline (B50416) ring, particularly at the N-3 and 4-oxo positions, can lead to a significant decrease in binding affinity. nih.gov Conversely, alterations at other positions within the molecule are often well-tolerated. nih.gov
Studies have identified certain antifolates that are preferentially transported via the mFBP pathway. These include compounds like N10-propargyl-5,8-dideazafolic acid (CB3717) and 5,8-dideazaisofolic acid. nih.gov The relative binding affinity of these compounds for mFBP can be compared to that of folic acid.
Table 2: Relative Binding Affinity of Selected Folate Analogs for the Membrane-Associated Folate Binding Protein (mFBP)
| Compound | Relative Binding Affinity (Folic Acid = 100) |
|---|---|
| Methotrexate | 0.1 |
| 5-Deazafolic acid | 10 |
| 10-Ethyl-10-deazaaminopterin | 0.1 |
| N¹⁰-propargyl-5,8-dideazafolic acid (CB3717) | 100 |
| 5,10-Dideazatetrahydrofolic acid (DDATHF) | 100 |
Data represents the relative ability to inhibit the binding of [³H]folic acid to mFBP. Sourced from a comprehensive study on antifolate transport. nih.gov
Structural Determinants Influencing 8-Deazafolate Membrane Transport
The molecular structure of a folate analog is the primary determinant of its interaction with cellular transport systems. The replacement of the nitrogen atom at the 8-position of the pteridine ring with a carbon atom, as in 8-deazafolic acid, fundamentally alters the electronic and steric properties of the molecule, thereby influencing its transport.
The crystal structure of human dihydrofolate reductase in complex with 5-deazafolate (B15374431) reveals that the inhibitor appears to be protonated at N8 upon binding. nih.gov This suggests that the electronic environment around the 8-position is crucial for protein-ligand interactions. While this observation is for an intracellular enzyme, it highlights the importance of this position in molecular recognition.
For the RFC, substitutions at the 2-position of the pteridine ring, such as with a methyl group, have been shown to enhance substrate affinity for some antifolates. nih.gov In contrast, for the mFBP, the integrity of the N-3 and 4-oxo positions of the pteridine/quinazoline ring is critical for maintaining high binding affinity. nih.gov
Mechanisms of Acquired Biochemical Resistance to 8 Deazafolic Acid
Alterations in Folylpoly-γ-glutamate Synthetase (FPGS) Activity in Response to 8-Deazafolates
Folylpoly-γ-glutamate synthetase (FPGS) is a crucial enzyme in folate homeostasis and the action of many antifolates. nih.govwikipedia.org It catalyzes the addition of glutamate (B1630785) residues to folates and their analogs, a process known as polyglutamylation. nih.govresearchgate.net This modification is essential for retaining these compounds within the cell and for their enhanced interaction with folate-dependent enzymes. researchgate.net
The cytotoxicity of antifolates that are substrates for FPGS is highly dependent on this process. nih.gov Resistance to these drugs frequently arises from mutations that reduce the level of polyglutamylation of the parent compound. nih.gov For instance, 5,8-dideazafolate and 5,8-dideazaaminopterin are highly effective substrates for pig liver FPGS, with activities similar to the best-reduced folate substrates. nih.gov However, alterations in FPGS that diminish its activity can lead to decreased intracellular concentrations of the polyglutamylated, active forms of these drugs, thereby conferring resistance. The conversion of the nontoxic parent drug to its polyglutamated forms is a necessary step for cytotoxicity, as these polyglutamated derivatives show significantly increased inhibition of target enzymes like thymidylate synthase. nih.gov
| Compound | Substrate Effectiveness for FPGS | Implication for Resistance |
| 5,8-Dideazafolate | Very effective | Reduced FPGS activity leads to decreased polyglutamylation and resistance. |
| 5,8-Dideazaaminopterin | Very effective | Alterations in FPGS can diminish the formation of active polyglutamates. |
| 5-Methyl-5,8-dideazafolate | Effective | As with other deazafolates, impaired polyglutamylation is a key resistance mechanism. |
Modulation of Gamma-Glutamyl Hydrolase Activity in 8-Deazafolate Resistance
Gamma-glutamyl hydrolase (GGH) is a lysosomal enzyme that counteracts the action of FPGS by cleaving the polyglutamate chains from folates and antifolates. nih.gov This process facilitates the efflux of these compounds from the cell. nih.gov Elevated levels of GGH have been linked to resistance to antifolates, such as methotrexate (B535133). nih.govnih.gov
The balance between FPGS and GGH activities is critical in determining the intracellular concentration and, consequently, the efficacy of polyglutamatable antifolates. An increase in GGH activity can lead to a more rapid breakdown of the active polyglutamated forms of 8-deazafolate analogs, reducing their intracellular retention and diminishing their cytotoxic effects. This modulation of GGH activity represents a significant mechanism of acquired resistance. nih.govnih.gov
Implications of Methylene (B1212753) Tetrahydrofolate Dehydrogenase Modulation in 8-Deazafolate Resistance
While direct modulation of methylene tetrahydrofolate dehydrogenase (MTHFD) in response to 8-deazafolic acid is not extensively documented, the broader context of folate metabolism suggests its potential role. Antifolates that inhibit key enzymes in the folate pathway can cause shifts in the pools of various folate cofactors. nih.gov For example, resistance to 10-formyltetrahydrofolate dehydrogenase (FDH), an enzyme that converts 10-formyltetrahydrofolate to tetrahydrofolate, has been associated with a significant upregulation of dihydrofolate reductase (DHFR) and subsequent alterations in folate pools. nih.gov
This upregulation of DHFR leads to an increase in the total folate pool and the tetrahydrofolate/5,10-methylene-tetrahydrofolate pool, while decreasing the 10-formyl-tetrahydrofolate level. nih.gov Such shifts in folate cofactor concentrations could potentially impact the sensitivity of cells to other antifolates, including 8-deazafolate derivatives, by altering the metabolic environment in which these drugs act.
Cross-Resistance Patterns of 8-Deazafolic Acid with Other Antifolates
Cross-resistance between different antifolates is a complex issue influenced by the specific mechanisms of action and resistance. Human colon tumor cell lines (HCT-8) resistant to 5,8-dideazaisofolate showed minimal or no cross-resistance to methotrexate and 5-fluorodeoxyuridine. nih.gov This suggests that the primary mechanism of resistance to this 8-deazafolate analog is distinct from those conferring resistance to DHFR inhibitors like methotrexate.
Conversely, hepatoma cells with a transport defect conferring high resistance to methotrexate were also found to be significantly resistant to 5,10-dideazatetrahydrofolate, indicating that this analog likely enters the cells via the same reduced folate coenzyme-methotrexate transport system. nih.gov The development of new antifolates with different structures and biological properties is a key strategy to overcome or circumvent these resistance mechanisms. nih.gov
| Antifolate | Cross-Resistance with 5,8-dideazaisofolate in HCT-8 cells |
| Methotrexate | Minimal to none |
| 5-Fluorodeoxyuridine | Minimal to none |
Role of Exogenous Folate Acquisition in 8-Deazafolate Resistance
The availability of exogenous folates can influence the efficacy of antifolates and contribute to resistance. Leucovorin (5-formyl-THF) or folic acid can protect cells from the cytotoxic effects of 5,8-dideazaisofolate, which primarily targets thymidylate synthase. nih.gov This protective effect is consistent with the drug's mechanism of action, as the provision of reduced folates can bypass the enzymatic blockade.
Furthermore, competition between antifolates and natural folates for transport into the cell and for polyglutamylation by FPGS can modulate the cytotoxicity of the drug. nih.gov High levels of extracellular folates can reduce the uptake and activation of antifolate drugs, thereby contributing to resistance.
Preclinical Pharmacological and Biological Investigations of 8 Deazafolic Acid
In Vitro Efficacy Studies of 8-Deazafolic Acid and its Analogs
The in vitro evaluation of 8-deazafolate compounds has been crucial in determining their potential as therapeutic agents. These studies have primarily focused on their ability to inhibit cell growth in both microbial and cancerous cell lines.
8-Deazafolic acid has demonstrated significant growth inhibitory effects against certain folate-dependent microorganisms. Early studies revealed that 8-deazafolic acid is a potent growth inhibitor of Streptococcus faecium (now known as Enterococcus faecalis), with an activity level comparable to that of methotrexate (B535133). nih.gov The compound also shows inhibitory action against Lactobacillus casei, although to a lesser extent than against S. faecium. nih.govnih.gov
The antimicrobial action of these 2-amino-4-hydroxypteridine compounds is believed to differ from 2,4-diaminopteridine (B74722) antifolates like methotrexate. Instead of primarily inhibiting dihydrofolate reductase, they may interfere with the cellular uptake of folic acid. nih.gov The growth inhibition of S. faecium, L. casei, and L1210 cells in culture by 8-deazahomofolic acid, an analog, was found to be modest. nih.gov
Table 1: Microbial Growth Inhibition by 8-Deazafolic Acid
| Microbial Strain | Compound | Relative Activity |
|---|---|---|
| Streptococcus faecium | 8-Deazafolic Acid | As equipotent as methotrexate nih.gov |
| Lactobacillus casei | 8-Deazafolic Acid | Active inhibitor nih.govnih.gov |
This table summarizes the reported growth inhibitory effects of 8-deazafolates on specific microbial cell lines based on available research.
The cytotoxic potential of 8-deazafolic acid and its analogs has been evaluated against a variety of eukaryotic tumor cell lines. Analogs of 5,8-dideazaisofolic acid have been assessed for their activity against L1210 leukemia cells in culture. nih.gov Based on these initial screens, further cytotoxicity evaluations were conducted on human tumor cell lines, including HL-60 (promyelocytic leukemia). nih.gov
In one study, 2-desamino-N9-methyl-5,8-dideazaisoaminopterin, a related deaza-analog, was identified as the most effective compound against a panel of cell lines, with the HL-60 cells showing the highest sensitivity. nih.gov Reversal studies using thymidine, hypoxanthine, and folinic acid with the HL-60 cell line suggested that thymidylate synthase (TS) is the likely primary target for these specific analogs. nih.gov Another study reported that 2,4-diamino-8-deaza analogs inhibited the growth of tumor cells in culture with IC50 values in the range of 0.2-2 microM. nih.gov
While extensive data exists for some cell lines, specific cytotoxicity data for 8-deazafolic acid on H.Ep.-2, HCT-8, BGC-823, Bel-7402, Hela, and MCF7 cell lines is not prominently available in the reviewed literature.
Table 2: Cytotoxicity of 8-Deazafolate Analogs in Eukaryotic Tumor Cell Lines
| Cell Line | Compound Class | IC50 (µM) | Reference |
|---|---|---|---|
| L1210 | 8-Deazahomofolic acid | Modest Inhibition | nih.gov |
| HL-60 | 2-desamino-N9-methyl-5,8-dideazaisoaminopterin | Most sensitive in panel | nih.gov |
This table presents a selection of cytotoxicity data for analogs of 8-deazafolic acid against various tumor cell lines.
In Vivo Efficacy of 8-Deazafolic Acid Analogs in Murine and Xenograft Models
The evaluation of 8-deazafolic acid analogs has extended to in vivo models to assess their potential antitumor effects in a more complex biological system. Studies have utilized murine tumor models and human tumor xenografts implanted in immunodeficient mice.
One notable study investigated the antitumor activity of two new folate analogs in the 10-deaza-aminopterin series against human tumor xenografts in nude mice. The models included MX-1 mammary carcinoma, LX-1 lung carcinoma, and CX-1 colon carcinoma. In these experiments, 10-ethyl, 10-deaza-aminopterin produced significant tumor regressions in the MX-1 and LX-1 models, whereas the parent compound, 10-deaza-aminopterin, was only minimally active, and methotrexate was inactive. nih.gov While not 8-deazafolic acid itself, these findings highlight the potential of deaza-analogs in vivo.
Antimicrobial Activity Studies of 8-Deazafolic Acid
The antimicrobial properties of 8-deazafolic acid are a distinct area of its biological profile. The compound's antifolate activity is directed against folate-dependent organisms. nih.gov As mentioned previously, it is a potent growth inhibitor of Streptococcus faecium and also demonstrates activity against Lactobacillus casei. nih.govnih.gov
The mechanism of this antimicrobial action appears to be distinct from that of classical dihydrofolate reductase inhibitors. It has been suggested that 8-deazafolic acid may act by interfering with the cellular uptake of folate, thereby depriving the microorganism of an essential nutrient for growth and replication. nih.gov This alternative mechanism could be advantageous in overcoming resistance to conventional antifolate drugs.
Structure Activity Relationships Sar and Analog Development for 8 Deazafolic Acid
Systematic Modification of 8-Deazafolic Acid Core Chemical Structure
The core of 8-deazafolic acid, a molecule where the nitrogen at position 8 of the pteridine (B1203161) ring is replaced by a carbon, has been extensively altered to probe its interaction with biological targets. These modifications span the heterocyclic ring system, the bridge connecting it to the aromatic ring, the benzoyl moiety, and the terminal amino acid side chain.
Pteridine/Quinazoline (B50416) Ring Modifications of 8-Deazafolate Analogs
A significant area of investigation has been the modification of the bicyclic pteridine core. Replacing the nitrogen at position 5 with a carbon atom, in addition to the C8-replacement, results in a 5,8-dideaza analog, which possesses a quinazoline ring system. These quinazoline-based antifolates have shown considerable biological activity. For instance, Tomudex (ZD1694), a quinazoline analog, is a potent inhibitor of thymidylate synthase. sioc-journal.cn
Further modifications include the synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives. The reduction of the pyridine (B92270) ring in 8-deazaaminopterin leads to tetrahydro derivatives that retain antifolate activity. nih.gov For example, the unsubstituted 8-deaza-5,6,7,8-tetrahydroaminopterin, while being a less potent inhibitor of human DHFR and showing weaker cytotoxicity against several tumor cell lines compared to methotrexate (B535133), still demonstrates the importance of this heterocyclic core. nih.gov The introduction of a 2,4-diamino substitution pattern on the heterocyclic ring is a common feature in many potent DHFR inhibitors.
C9-N10 Bridge Variations in 8-Deazafolic Acid Derivatives
The bridge region, typically consisting of a methylene (B1212753) group at C9 and a nitrogen at N10, is critical for positioning the pteridine/quinazoline ring and the p-aminobenzoyl glutamate (B1630785) moiety within enzyme active sites. Replacing the N10 atom with a carbon atom creates 10-deaza analogs, which have demonstrated substantial antitumor activity. nih.gov Analogs such as 10-deazaaminopterin (B1664510) have shown superior efficacy compared to methotrexate in various murine tumor models. nih.gov
Homofolate analogs, where the C9-N10 bridge is extended, have also been synthesized. This includes the creation of 11-oxahomoaminopterin (B1663913) and 11-thiohomoaminopterin, where an oxygen or sulfur atom is incorporated into the extended bridge. nih.govelsevierpure.com While 11-oxahomoaminopterin was found to be a significantly weaker inhibitor of L1210 cell growth than methotrexate, these modifications provide valuable insight into the spatial requirements of the enzyme's active site. nih.gov The dithionite (B78146) reduction product of 11-thiohomofolic acid was found to be a substrate for Lactobacillus casei dihydrofolate reductase, indicating that the enzyme could tolerate such bridge modifications. researchgate.net
Benzoyl Ring Substitutions in 8-Deazafolic Acid Analogs
The p-aminobenzoyl ring serves as a central scaffold, and its modification can influence enzyme binding and solubility. A common bioisosteric replacement for the benzene (B151609) ring is the thiophene (B33073) ring. Thiophene-based derivatives of 8-deazafolic acid have been designed as potential dual-target inhibitors. nih.govnih.govnih.gov
Another significant modification involves replacing the 1,4-disubstituted benzene ring with a 1,4-disubstituted naphthalene (B1677914) ring system. This alteration was applied to 10-deazaaminopterin and 5-alkyl-5,10-dideazaaminopterin analogs to explore the impact of an extended aromatic system on antitumor activity. researchgate.net
Glutamate Side Chain Alterations of 8-Deazafolic Acid
Analogs of 5-deazafolate (B15374431) and 5-deazatetrahydrofolate have been synthesized with the glutamate side chain replaced by L-ornithine, homocysteic acid (HCysA), or 2-amino-4-phosphonobutanoic acid (APBA). acs.org These modifications were aimed at developing inhibitors of FPGS itself. The ornithine analogs, in particular, were found to be powerful inhibitors of human FPGS. nih.gov
Furthermore, rotationally restricted analogs have been synthesized by creating a one-carbon bridge between the amide nitrogen and the benzoyl ring. This modification in a 5-deazatetrahydrofolate analog resulted in an exceptionally efficient substrate for FPGS, although the subsequent addition of further glutamate residues was hindered. nih.govnih.gov This suggests that while initial binding might be enhanced, the conformation of the monoglutamated product is not ideal for further enzymatic action. nih.gov
Impact of Specific Substituents on 8-Deazafolate Biological Activity
The addition of small chemical groups at specific positions of the 8-deazafolic acid scaffold can have profound effects on potency and selectivity.
Effects of N10 Methylation on 8-Deazafolate Potency
Methylation at the N10 position has been a key modification in the development of classical and deaza-antifolates. In the 10-deazaaminopterin series, alkylation at the C10 position (the carbon that replaces N10) with methyl or ethyl groups leads to some of the most effective analogs. nih.gov Structural modifications at this position are known to affect membrane transport properties but often have little effect on the inhibition of the target enzyme, DHFR. nih.gov
However, in the case of 5,8-dideaza-5,6,7,8-tetrahydrofolate (a quinazoline-based analog), the N10-methyl derivative exhibited the most potent antifolate activity against L. casei and Streptococcus faecium when compared to the N10-propargyl and N10-hydrogen (unsubstituted) analogs. nih.gov This highlights that the effect of N10 substitution is context-dependent, varying with the nature of the heterocyclic ring system. For instance, while 10-ethyl-10-deazaaminopterin is a highly potent drug, differences in biological activity between its individual diastereomers (at C10) were generally less than threefold for DHFR inhibition and cytotoxicity.
Rational Design Principles for Novel 8-Deazafolate Antagonists
The development of potent and selective 8-deazafolate antagonists is guided by a set of rational design principles derived from extensive structure-activity relationship (SAR) studies and computational modeling. These principles focus on strategic modifications of the 8-deazafolate scaffold to optimize interactions with the target enzyme, typically dihydrofolate reductase (DHFR), and to enhance biological activity.
A primary strategy in the rational design of 8-deazafolate inhibitors involves the exploration of various substituents at different positions of the core structure. For instance, the introduction of alkyl groups at the 8-position of N5-deazapterins has been systematically studied to understand its impact on binding affinity to DHFR. nih.gov These studies have revealed that the size and nature of the 8-substituent can significantly influence the dissociation constant (Kd), with larger alkyl groups sometimes leading to tighter binding. nih.gov
Furthermore, modifications to the pyrazine (B50134) ring, such as the introduction of methyl groups, have been shown to modulate the binding affinity and cooperativity with the cofactor NADPH. nih.gov The goal is to design ligands that can exploit specific pockets and interactions within the enzyme's active site. For example, some designs aim for ligands that can bind in the substrate site of DHFR, acting as competitive inhibitors. nih.gov
Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in the rational design process. nih.gov Molecular docking studies help to visualize and predict the binding modes of novel 8-deazafolate derivatives within the DHFR active site, providing insights into key interactions that contribute to inhibitory activity. nih.gov This allows for the in-silico screening of virtual compound libraries before undertaking their synthesis, thereby prioritizing candidates with a higher probability of success.
Another key design principle is the strategic modification of the side chain attached to the p-aminobenzoylglutamate moiety. The synthesis and evaluation of compounds like 8-deazahomofolic acid, where the glutamate side chain is extended, have been explored to probe the tolerance of folate-metabolizing enzymes to such changes. nih.gov While these particular modifications resulted in modest activity, they provided valuable information about the structural requirements of the enzyme's binding pocket. nih.gov
The synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives highlights the importance of the oxidation state of the pteridine-like ring system. nih.gov The reduction of the pyridine ring in 8-deaza aminopterin (B17811) to its tetrahydro form is a critical step in producing more potent inhibitors. nih.gov Subsequent substitutions at the 5- and 10-positions of this tetrahydro core are then explored to further refine the antagonist's activity. nih.gov
The following interactive table provides a summary of the biological activity of selected 8-deazafolate analogs, illustrating the impact of structural modifications on their inhibitory potential against DHFR.
| Compound Name | Modification | Target Enzyme | Biological Activity (Kd in µM) |
| 8-methyl-N5-deazapterin | 8-methyl substitution | Human DHFR | 21 |
| 5-methyl-8-isobutyl-N5-deazapterin | 5-methyl and 8-isobutyl substitution | Human DHFR | 0.08 |
| 6,8-dimethyl-N5-deazapterin | 6,8-dimethyl substitution | Chicken DHFR | Competitive inhibitor |
| 8-deazahomofolic acid | Extended glutamate side chain | Multiple folate enzymes | Weak inhibitor |
| Tetrahydro-8-deazahomofolate | Tetrahydro form with extended side chain | Thymidylate Synthase | Low substrate activity |
This table is populated with data from studies on 8-alkyl-N5-deazapterins and 8-deazahomofolic acid. nih.govnih.gov
Analytical Methodologies for 8 Deazafolic Acid and Its Metabolites
Spectroscopic Characterization Techniques for 8-Deazafolic Acid
Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of 8-deazafolic acid. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that is directly related to its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of 8-deazafolic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. organicchemistrydata.orgwisc.edu Similar to ¹H NMR, specific ¹³C NMR data for 8-deazafolic acid is not detailed in the provided search results. However, studies on related folate compounds demonstrate the utility of ¹³C NMR in identifying tautomeric and ionization states in complexes. nih.gov The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.
| Nucleus | Typical Chemical Shift Range (ppm) for Related Structures |
| ¹H | Aromatic protons (6.5-8.5 ppm), Aliphatic protons (1.5-4.5 ppm) |
| ¹³C | Carbonyl carbons (160-180 ppm), Aromatic/Heteroaromatic carbons (110-160 ppm), Aliphatic carbons (20-60 ppm) |
This table provides generalized chemical shift ranges for functional groups present in folic acid and its analogs, as specific data for 8-deazafolic acid was not available in the search results.
Mass Spectrometry (MS) of 8-Deazafolic Acid
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of 8-deazafolic acid and for studying its fragmentation patterns, which can aid in structural confirmation.
In a typical mass spectrum, the molecular ion peak (M+) provides the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecule, offers clues about its structural components. libretexts.org For folic acid, a common fragmentation involves the loss of the glutamic acid residue. nih.gov While specific fragmentation data for 8-deazafolic acid is not provided, it would be expected to exhibit a pattern reflective of its unique structure, differing from folic acid at the 8-position of the pteridine (B1203161) ring.
| Ion | Description | Expected m/z for Folic Acid |
| [M-H]⁻ | Molecular ion (negative mode) | 440.4 |
| Fragment | Loss of glutamic acid residue | 311.1 |
This table shows common fragments observed for folic acid in negative ion mode mass spectrometry. nih.gov Specific data for 8-deazafolic acid is not available.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for 8-Deazafolic Acid Analysis
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The UV spectrum of a molecule is dependent on its electronic structure. Folic acid and its analogs typically exhibit characteristic absorption bands. researchgate.net
The absorption spectrum of folic acid generally shows two main absorption maxima. researchgate.netsielc.com These correspond to the π → π* transitions of the pterin (B48896) and p-aminobenzoyl moieties. The exact position and intensity of these bands can be influenced by factors such as pH. researchgate.netnih.govresearchgate.net For analytical purposes, a specific wavelength, often around 280 nm, is selected for quantification. nih.govusda.gov While the specific UV-Vis spectrum for 8-deazafolic acid is not detailed, it is expected to have a similar profile to folic acid due to the presence of the same core chromophores.
| Compound | Reported λmax (nm) | Solvent/pH |
| Folic Acid | ~286 and ~366 | Phosphate (B84403) buffer |
| Folic Acid | ~282.5 | Phosphate buffer (pH 9.0) researchgate.net |
| Folic Acid | ~280 and ~350 | - |
This table presents reported UV absorption maxima for folic acid under various conditions. researchgate.netresearchgate.net Specific data for 8-deazafolic acid is not available.
Chromatographic Separation and Quantification of 8-Deazafolic Acid
Chromatographic techniques are indispensable for the separation of 8-deazafolic acid from complex mixtures, such as biological samples or reaction products, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) of 8-Deazafolic Acid
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. nih.gov It is widely used for the analysis of folic acid and its analogs. nih.govusda.govmfd.org.mkchemrj.org
Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of folic acid and related compounds. nih.govvedomostincesmp.ruresearchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
For the analysis of folates, C8 and C18 columns are frequently employed. mfd.org.mkvedomostincesmp.ru The mobile phase typically consists of a buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). nih.govmfd.org.mkvedomostincesmp.ru The pH of the mobile phase is a critical parameter that affects the retention and peak shape of the analytes. Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as 280 nm. nih.govmfd.org.mk Isocratic or gradient elution can be used to achieve optimal separation. nih.govnih.gov
| Parameter | Typical Conditions for Folate Analysis |
| Column | C8 or C18, 250 x 4.6 mm, 5 µm mfd.org.mkvedomostincesmp.ru |
| Mobile Phase | Methanol/Phosphate Buffer mfd.org.mkvedomostincesmp.ru or Acetonitrile (B52724)/Buffer nih.gov |
| Detection | UV at ~280 nm nih.govmfd.org.mk |
| Flow Rate | 0.7 - 1.0 mL/min mfd.org.mkchemrj.org |
This table summarizes typical RP-HPLC conditions used for the analysis of folic acid and its analogs as reported in the search results. Specific optimized conditions for 8-deazafolic acid would need to be developed.
Ion Exchange and Ion Exclusion HPLC for 8-Deazafolic Acid
Ion exchange chromatography (IEC) and ion exclusion chromatography (IEC) are powerful high-performance liquid chromatography (HPLC) techniques for the separation of ionizable molecules like 8-deazafolic acid. The separation in IEC is based on the reversible electrostatic interaction between the charged analyte and the charged stationary phase. nih.govnih.gov For an acidic compound like 8-deazafolic acid, anion exchange chromatography is typically employed, where a positively charged stationary phase is used to retain the negatively charged analyte. nih.gov Elution is then achieved by increasing the ionic strength or changing the pH of the mobile phase to disrupt the electrostatic interaction. nih.gov
Ion exclusion chromatography, on the other hand, separates analytes based on their degree of ionization and interaction with a stationary phase of the same charge. nih.gov In this technique, highly ionized compounds are repelled by the similarly charged stationary phase and elute first, while weakly ionized or non-ionized compounds can penetrate the pores of the stationary phase and are retained longer. nih.govnih.gov This method is particularly useful for separating organic acids from a complex matrix. researchgate.netyoutube.com
While specific application notes for the analysis of 8-deazafolic acid using these methods are not widely available, the general principles for separating acidic compounds can be applied. A typical setup would involve an anion exchange or ion exclusion column with a buffered mobile phase.
Table 1: General Parameters for Ion Exchange and Ion Exclusion HPLC of Acidic Compounds
| Parameter | Ion Exchange Chromatography (Anion Exchange) | Ion Exclusion Chromatography |
| Stationary Phase | Strong or weak anion exchanger (e.g., quaternary ammonium (B1175870) functionalized silica) nih.gov | Sulfonated polystyrene-divinylbenzene resin youtube.com |
| Mobile Phase | Buffered aqueous solution (e.g., phosphate or acetate buffer) with increasing salt concentration (e.g., NaCl, KCl) or a pH gradient nih.gov | Dilute aqueous acid (e.g., sulfuric acid, perchloric acid) nih.gov |
| Detection | UV-Vis, Mass Spectrometry (MS) | UV-Vis, Refractive Index (RI), Conductivity nih.gov |
| Principle | Separation based on the strength of electrostatic interaction between the negatively charged analyte and the positively charged stationary phase. nih.gov | Separation based on the repulsion of ionized analytes from the negatively charged stationary phase. nih.gov |
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for 8-Deazafolic Acid
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of folates and their analogs in complex biological matrices. reactome.org This technique combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. For 8-deazafolic acid, a reversed-phase HPLC method would typically be employed to separate it from other endogenous compounds in the sample.
Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. In tandem MS, a specific precursor ion corresponding to 8-deazafolic acid is selected and fragmented, and a characteristic product ion is monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent specificity and reduces chemical noise. nih.gov
Detailed methods for the analysis of folic acid in human plasma can be adapted for 8-deazafolic acid. This would involve protein precipitation from the plasma sample followed by direct injection or solid-phase extraction for further cleanup. nih.govreactome.org
Table 2: Exemplary HPLC-MS/MS Parameters for Folate Analog Analysis in Plasma
| Parameter | Setting | Reference |
| HPLC System | Vanquish HPLC system | reactome.org |
| Column | C18 column (e.g., 3 µm; 50 x 3.00 mm) | |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 1 mM ammonium acetate) and organic solvent (e.g., acetonitrile) | |
| Flow Rate | 0.2 - 0.5 mL/min | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acidic compounds | nih.gov |
| Mass Spectrometer | Triple quadrupole mass spectrometer | reactome.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile or solid-phase extraction | reactome.org |
Bioanalytical Assay Methods for 8-Deazafolic Acid
Microbiological Assays for 8-Deazafolic Acid
Microbiological assays are a classic method for determining the biological activity of folate compounds. These assays are based on the principle that certain microorganisms, such as Lactobacillus casei, require folate for growth. The extent of microbial growth in a folate-limited medium is proportional to the amount of available folate or its active analogs in the sample.
For 8-deazafolic acid, a similar microbiological assay can be employed. Research has shown that 8-deazafolic acid exhibits modest growth-inhibiting properties against Streptococcus faecium and Lactobacillus casei. This indicates that 8-deazafolic acid can interact with the folate-dependent pathways in these microorganisms, and its effect can be quantified by measuring the inhibition of microbial growth, typically through turbidity measurements.
The assay involves preparing a series of standards with known concentrations of 8-deazafolic acid and incubating them with the microorganism in a folate-deficient medium. The growth response is then compared to that of the unknown samples to determine the concentration of 8-deazafolic acid.
Protein-Binding Assays for 8-Deazafolic Acid
Protein-binding assays are crucial for understanding the interaction of a compound with its target proteins and with plasma proteins, which affects its distribution and availability. For 8-deazafolic acid, a key target is dihydrofolate reductase (DHFR), an enzyme that is also the target of the antifolate drug methotrexate (B535133).
Studies comparing the binding of folate and its deaza analogs to DHFR have revealed significant differences. For instance, 5-deazafolate (B15374431), a close structural analog of 8-deazafolic acid, was found to bind approximately 4000 times more tightly than folate to DHFR from E. coli and about 30 times more tightly to the enzyme from chicken liver. This enhanced binding is attributed to the protonation of the deaza analog at the N8 position upon binding, which allows for a favorable hydrogen bond with the enzyme that is not possible with folate.
The binding of 8-deazafolic acid to folate binding proteins (FBPs), which are involved in the cellular uptake of folates, can also be assessed. nih.gov Such assays typically involve incubating the compound with the purified protein and then separating the bound from the unbound fraction using techniques like equilibrium dialysis, ultrafiltration, or size-exclusion chromatography. The amount of bound compound can then be quantified using methods like HPLC or radioligand binding assays.
Table 3: Comparative Binding of Folate and 5-Deazafolate to Dihydrofolate Reductase
| Compound | Enzyme Source | Relative Binding Affinity | Reference |
| Folate | E. coli DHFR | 1 (Reference) | |
| 5-Deazafolate | E. coli DHFR | ~4000x tighter than folate | |
| Folate | Chicken Liver DHFR | 1 (Reference) | |
| 5-Deazafolate | Chicken Liver DHFR | ~30x tighter than folate |
Qualitative and Quantitative Analysis of 8-Deazafolic Acid in Biological Systems
The qualitative and quantitative analysis of 8-deazafolic acid in biological systems, such as plasma, urine, or tissue homogenates, is essential for pharmacokinetic and metabolic studies. HPLC-MS/MS is the gold standard for this purpose due to its high sensitivity, specificity, and accuracy. reactome.org
Qualitative Analysis: Qualitative analysis involves the identification of 8-deazafolic acid and its potential metabolites in a biological sample. This is typically achieved by comparing the retention time and the mass spectrometric fragmentation pattern of the analyte with that of an authentic standard. High-resolution mass spectrometry can also be used to determine the elemental composition of unknown metabolites.
Quantitative Analysis: For quantitative analysis, a validated bioanalytical method is required. This involves the development of a robust extraction procedure and an HPLC-MS/MS method with appropriate calibration standards and quality controls. Sample preparation often includes protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. nih.govreactome.org An internal standard, ideally a stable isotope-labeled version of 8-deazafolic acid, is added to the samples to correct for variations in extraction recovery and instrument response.
The method is validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability to ensure reliable and reproducible results. The lower limit of quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Table 4: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria | Reference |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% for LLOQ) | |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) | |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. | |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. | |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of analyte response in the presence and absence of matrix should be consistent. | |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |
常见问题
Q. What statistical approaches are critical for analyzing clustered data in dose-response studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
